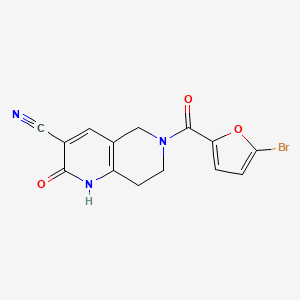
6-(5-Bromofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-bromofuran-2-carbonyl)piperazine” is a related compound . It is a colorless solid with a molecular weight of 259.1 . Another related compound is “1-(5-bromofuran-2-carbonyl)piperazine hydrochloride” with a molecular weight of 295.56 .
Synthesis Analysis
The synthesis of a related compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, was carried out using the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction of 5-bromofuran-2-carboxylic acid and isoniazid in dichloromethane at room temperature .Molecular Structure Analysis
The structure of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was elucidated using 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide involves the coupling of 5-bromofuran-2-carboxylic acid and isoniazid .Physical And Chemical Properties Analysis
The related compound “1-(5-bromofuran-2-carbonyl)piperazine” is a colorless solid . It has a molecular weight of 259.1 . Another related compound is “1-(5-bromofuran-2-carbonyl)piperazine hydrochloride” with a molecular weight of 295.56 .Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of furan carboxamides, which are furan amides with diverse pharmacological activities. The synthesis process often involves a catalyzed reaction of 5-bromofuran-2-carboxylic acid and isoniazid in dichloromethane at room temperature .
Pharmacological Research
In pharmacology, the compound has shown promise as a potential COX-2 inhibitor . Molecular docking screening indicated good binding affinity, suggesting that it could be optimized further for in-depth research as a COX-2 inhibitor .
Antitumor Activity
Furan carboxamides, which can be synthesized from this compound, exhibit antitumor properties. This makes it a valuable agent in the development of new antitumor drugs .
Antimicrobial Applications
The compound’s derivatives have been reported to possess antimicrobial activities, making them useful in the study of new antimicrobial agents .
Antifungal Research
Similarly, its derivatives have been used in antifungal research, contributing to the development of novel antifungal therapies .
Anticancer Properties
Research into the anticancer properties of furan carboxamides derived from this compound is ongoing. This research is crucial for the discovery of new anticancer drugs .
Antidiabetic Research
The compound’s derivatives are also being explored for their antidiabetic effects, which could lead to the development of new treatments for diabetes .
Environmental and Industrial Research
In environmental research, derivatives of this compound have been used to study the effects of pollutants on ecosystems and develop pollution management strategies. In industrial research, it has applications in the manufacturing of pharmaceuticals, agrochemicals, and dyes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(5-bromofuran-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-2-1-11(21-12)14(20)18-4-3-10-9(7-18)5-8(6-16)13(19)17-10/h1-2,5H,3-4,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFIGADCVMUWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2967460.png)
![Methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2967461.png)
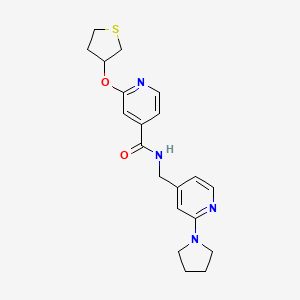
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)
![N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide](/img/structure/B2967464.png)
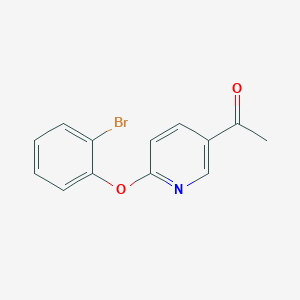
![N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2967466.png)
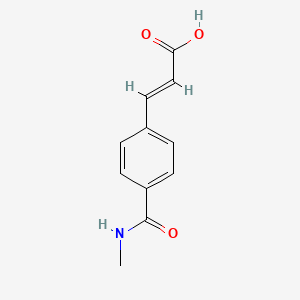
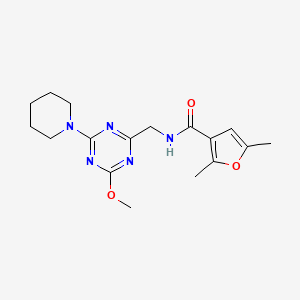
![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)

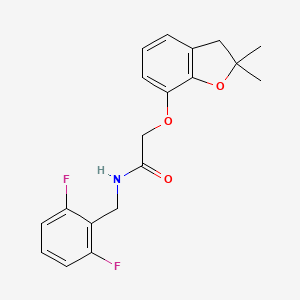
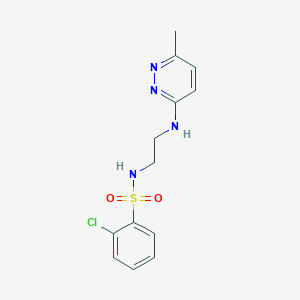
![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)